
Chromic phosphate
描述
Chemical Properties: Chromic phosphate (CrPO₄), also known as chromium(III) phosphate, is a gray-brown to black solid insoluble in water. It is used industrially in pigments, catalysts, and primers . Medically, it serves as a carrier for radioactive phosphorus (³²P) in colloidal suspensions for cancer therapy, particularly for cystic brain tumors, pleural effusions, and refractory head/neck carcinomas .
科学研究应用
Medical Applications
1. Cancer Treatment
P-32 chromic phosphate has been investigated for its efficacy in treating refractory tumors through intratumoral injections. Several studies have demonstrated significant tumor regression and improved survival rates among patients with solid tumors resistant to conventional therapies.
-
Case Study: Refractory Solid Tumors
- Study Design: A Phase II clinical trial involving 17 patients with refractory solid tumors.
- Method: Patients received intratumoral injections of P-32 this compound (74-555 MBq).
- Results:
-
Case Study: Head and Neck Carcinomas
- Study Design: Pilot study involving 14 patients with refractory head and neck carcinomas.
- Method: Injection of P-32 this compound (74-444 MBq) under sonographic guidance.
- Results:
2. Treatment of Hemophilic Synovitis
P-32 this compound is also utilized in radiosynovectomy for patients with hemophilia, aiming to control bleeding episodes associated with synovitis.
- Case Study: Long-Term Follow-Up
- Study Design: Follow-up study on the efficacy of P-32 this compound in treating hemophilic synovitis over an average of 15 years.
- Results:
Data Table: Summary of Clinical Studies
Study Focus | Number of Patients | Median Survival | Complete Remission | Partial Remission | Notable Side Effects |
---|---|---|---|---|---|
Refractory Solid Tumors | 17 | 13 months | 41% (7 patients) | 29% (5 patients) | Thrombocytopenia in one case |
Head and Neck Carcinomas | 14 | 7.8 months | N/A | 57% (8 patients) | Mild thrombocytopenia |
Hemophilic Synovitis | Variable | N/A | N/A | N/A | No significant change noted |
作用机制
Chromium (III) phosphate exerts its effects through various mechanisms:
Catalytic Activity: Acts as a catalyst in organic reactions by facilitating the formation and breaking of chemical bonds.
Biological Activity: Involved in the metabolism of glucose and lipids, potentiating insulin signaling pathways.
相似化合物的比较
Comparison with Other Chromium Compounds
Chromic Acid (Hexavalent Chromium) vs. Chromic Phosphate
Chromium Sulfate vs. This compound
- Solubility : Chromium sulfate (basic) is water-soluble, unlike this compound .
- Applications : Chromium sulfate is used in tanning, while this compound is specialized in medical colloids and pigments .
Comparison with Phosphate-Based Medical Colloids
Sodium Orthophosphate-Gelatine vs. ³²P-Chromic Phosphate
Biodistribution and Elimination (Intratumoral Injection) :
Parameter | Sodium Orthophosphate-Gelatine | This compound (Large Particles) |
---|---|---|
Tumor Retention | 2.51 ± 0.39% | 49.82 ± 5.41% |
Bone Accumulation | 15.54 ± 2.21% | Minimal |
Elimination Route | Urinary (64.5%) | Fecal (29.44%) |
Therapeutic Efficacy | 0% Tumor Regression | 52% Tumor Regression |
Colloidal vs. Particulate this compound
- Colloidal (Type IV) : Migrates to the liver (50% of cases), useful for postoperative tumor prophylaxis .
- Particulate (Type I–III) : Localizes at injection sites but may hydrolyze in tissues, reducing efficacy .
Comparison with Industrial Phosphate Compounds
Amorphous Calcium Phosphate (ACP) vs. This compound
Property | This compound | Amorphous Calcium Phosphate |
---|---|---|
Structure | Crystalline | Non-crystalline |
Application | Pigments, radiotherapy | Biomedical coatings, dental uses |
Synthesis | Precipitation/calcination | Sol-gel methods |
Chromic Anhydride vs. This compound in Electrolytes
- Toxicity : Chromic anhydride (CrO₃) is highly toxic, necessitating replacement by organic additives, whereas this compound is safer in controlled medical doses .
Key Research Findings and Contradictions
- Efficacy vs. Safety : While ³²P-chromic phosphate shows high tumor retention (49.82%) and regression (52%), its mobilization from injection sites raises safety concerns, particularly liver accumulation (9.63%) .
- Preparation Methods : Particulate this compound (Type I) exhibits variable hydrolysis in tissues, whereas colloidal forms (Type IV) ensure targeted delivery .
Data Tables
Table 1: RES Blockade Efficacy of Gelatin-Stabilized Colloids
Colloid Type | Blockade Efficacy (%) |
---|---|
Gelatin-Stabilized | 85.90 ± 8.70 |
Non-Stabilized | 36.28 ± 6.27 |
Source:
生物活性
Chromic phosphate, specifically in its radioactive form as chromic-P32 phosphate (Cr-32PO4), has garnered attention for its potential applications in cancer treatment, particularly in brachytherapy. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical applications.
This compound exists in different hydrated forms, with the anhydrous form (CrPO₄) being a green solid and the hexahydrate (CrPO₄·6H₂O) appearing violet. The compound exhibits a crystalline structure characterized by strong ionic bonds between chromium(III) cations and phosphate anions. The synthesis typically involves the reaction of chromium(III) salts with phosphoric acid:
This compound's biological activity primarily stems from its radioactive isotope, phosphorus-32 (P-32), which emits beta radiation. This localized radiation can induce cellular damage, leading to apoptosis in cancer cells. The mechanisms include:
- Induction of Apoptosis : Studies have shown that P-32 can increase apoptosis rates in tumor cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2 .
- Tumor Microenvironment Modulation : The radiation can alter the tumor microenvironment, enhancing immune response and potentially increasing the efficacy of concurrent therapies .
Brachytherapy
This compound is utilized in brachytherapy, where it is injected directly into tumors to deliver localized radiation. This method minimizes systemic exposure while maximizing tumor targeting. Notable studies include:
- Pancreatic Carcinoma Treatment : A study involving nude mice with implanted pancreatic carcinoma demonstrated that intratumoral injection of Cr-32PO4 resulted in significant tumor necrosis and apoptosis . The half-life of effective medication was approximately 13 days post-injection.
Treatment Group | Dose (MBq) | Tumor Response (%) | Median Survival (Months) |
---|---|---|---|
1 | 0.37 | 80 | 12 |
2 | 0.74 | 70 | 13 |
3 | 1.48 | 71 | 13 |
- Phase II Trials : In a clinical trial involving patients with refractory solid tumors, P-32 this compound injections led to a response rate of 71%, with complete remissions observed in 41% of cases .
Case Studies
- Intrathoracic Application : In a cohort of patients with pleural effusion, intrathoracic injections of Cr-P32 were shown to effectively control symptoms and reduce fluid accumulation .
- Ewing's Sarcoma Treatment : this compound colloids were investigated for their efficacy against Ewing's sarcoma, demonstrating promising results in reducing tumor size and improving patient outcomes .
Safety and Side Effects
While this compound shows efficacy in tumor treatment, safety remains a concern. Some studies reported minimal side effects, such as thrombocytopenia in isolated cases; however, most patients tolerated the treatment well without significant adverse effects .
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing chromic phosphate, and how is purity validated?
this compound is typically synthesized via precipitation by reacting chromium(III) salts with alkali phosphates under controlled pH conditions . For example, adding sodium phosphate to chromium chloride yields a green precipitate, which is washed and dried. Purity validation involves techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify chromium and phosphate ratios, complemented by X-ray diffraction (XRD) to confirm crystallinity. Colorimetric assays (e.g., ammonium molybdate/vanadate tests) detect residual unreacted phosphate ions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- Ion chromatography (IC): Resolves phosphate speciation and detects contaminants like hexavalent chromium .
- Thermogravimetric analysis (TGA): Assesses thermal stability by measuring mass loss during heating.
- UV-Vis spectroscopy: Identifies electronic transitions in this compound complexes, particularly in colloidal suspensions .
- FTIR spectroscopy: Confirms phosphate group vibrations (e.g., P-O stretching at ~1000 cm<sup>-1</sup>) and Cr-O bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cellular systems?
Discrepancies often arise from variations in compound solubility, concentration thresholds, or assay conditions. For instance, chromium(III) phosphate shows minimal reactivity in standard cellular assays but may induce oxidative stress at ultrahigh concentrations (>1 mM) . To address contradictions:
- Perform dose-response studies across multiple cell lines.
- Use supplemental literature searches on chromium(III) compound classes (e.g., oxides, sulfates) to identify trends in reactivity .
- Validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection kits) .
Q. What experimental design considerations are critical for studying phosphorus-32-labeled this compound in therapeutic applications?
- Safety protocols: Use shielded injection apparatus and monitor radiation exposure per institutional guidelines .
- Dosimetry: Calibrate isotope activity with a liquid scintillation counter.
- In vivo models: Select animal cohorts with controlled age/health parameters, as pediatric and geriatric toxicity data are limited .
- Data reporting: Follow journal guidelines (e.g., Chromatography) to detail synthesis, characterization, and statistical validation .
Q. How can researchers assess this compound’s environmental impact, particularly its interaction with microbial communities?
- Microcosm studies: Expose soil/water samples to this compound and quantify chromium bioavailability via sequential extraction (e.g., BCR method).
- Metagenomic analysis: Track microbial diversity shifts using 16S rRNA sequencing, focusing on phosphate-metabolizing bacteria .
- Speciation analysis: Employ IC-ICP-MS to distinguish Cr(III)-phosphate complexes from toxic Cr(VI) species .
Q. Methodological Challenges & Data Reproducibility
Q. What strategies improve reproducibility in this compound research when conflicting synthesis protocols exist?
- Standardize precursor ratios: Use CAS 27096-04-4 (chromic dihydrogen phosphate) as a reference material .
- Document reaction conditions: Report pH, temperature, and stirring rates meticulously to enable replication .
- Interlab validation: Share samples with collaborators for cross-validation using shared analytical workflows (e.g., EU chemical data platform guidelines) .
Q. How should researchers integrate historical toxicity data with modern regulatory frameworks for chromium compounds?
- Data curation: Aggregate legacy studies (e.g., IARC reports) into structured databases, noting limitations like outdated detection limits .
- Read-across approaches: Extrapolate toxicity endpoints from well-studied Cr(III) compounds (e.g., chromic oxide) to fill data gaps .
- Machine learning: Train models on existing datasets to predict ecotoxicological thresholds for understudied compounds like this compound .
Q. Tables for Key Data
准备方法
Redox Synthesis Using Organic Reducing Agents
Reaction Mechanism and Stoichiometry
The reduction of chromic acid (H₂CrO₄) in phosphoric acid (H₃PO₄) with organic reductants like ethylene glycol is a widely adopted industrial method. The reaction, conducted at 90–110°C, follows the stoichiometry:
2\text{CrO}4 + 10x\text{H}3\text{PO}4 + 3(\text{CH}2\text{OH})2 \rightarrow 10\text{Cr}(\text{H}{3-3/x}\text{PO}4)x + 6\text{CO}2 + 34\text{H}_2\text{O}
where . The exothermic reaction generates Cr³⁺-phosphate complexes, with water vapor refluxed to maintain reaction efficiency .
Post-Reaction Processing
Aging the product at 90–110°C for ≥30 minutes ensures complete reduction of residual Cr⁶⁺ to Cr³⁺ and reduces total organic carbon (TOC) to ≤3.5 wt% relative to chromium . Subsequent heating concentrates the solution, yielding crystalline CrPO₄ upon cooling. Industrial scalability is enhanced by continuous water vapor removal during reflux, achieving >95% Cr⁶⁺ conversion .
Hydrothermal Synthesis of Hexahydrated Chromic Phosphate
Ethanol-Mediated Reduction
Hexahydrated CrPO₄·6H₂O is synthesized by reducing CrO₃ with ethanol in concentrated H₃PO₄ at −24°C to +80°C . The violet hexahydrate forms via:
3 + \text{C}2\text{H}5\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{CrPO}4\cdot6\text{H}2\text{O} + \text{CH}3\text{COOH} + \text{H}_2\text{O}
Ethanol acts as both reductant and solvent, with acetic acid byproducts removed via distillation .
Crystallization and Purity Control
Post-synthesis, the product is washed with deionized water and ethanol to eliminate unreacted H₃PO₄. X-ray diffraction (XRD) confirms phase purity, while thermogravimetric analysis (TGA) reveals a 25% mass loss at 200°C, consistent with hexahydrate decomposition .
Mesoporous this compound Synthesis
Template-Assisted Growth
Mesoporous CrPO₄ is fabricated using ammonium dichromate ((NH₄)₂Cr₂O₇), ethanol, nitric acid, and tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent . Urea facilitates slow NH₃ release, enabling controlled polycondensation. The gel-like intermediate is calcined at 450°C to remove organics, yielding a high-surface-area (≈300 m²/g) mesoporous structure .
Applications in Catalysis
The mesoporous form exhibits enhanced catalytic activity in olefin polymerization due to accessible active sites. Brunauer-Emmett-Teller (BET) analysis confirms pore sizes of 4–6 nm, ideal for gas-phase reactions .
Thin-Film this compound Deposition
Ammonia Vapor Diffusion Method
Textured CrPO₄ films are grown by mixing equimolar Cr(NO₃)₃ and (NH₄)₂HPO₄ under controlled NH₃ vapor diffusion . Over 24 hours, hydrolysis at the air-liquid interface forms a compact purple film, which is lifted onto substrates. Atomic force microscopy (AFM) shows film thicknesses of 50–200 nm with <5 nm surface roughness .
Optical and Mechanical Properties
UV-Vis spectroscopy reveals a broad absorption band at 550 nm, attributed to d-d transitions in Cr³⁺. Nanoindentation tests indicate a hardness of 3.5 GPa, suitable for protective coatings .
Radioactive Colloidal this compound (P³²) for Medical Use
Compounding and Quality Assurance
Medical-grade colloidal CrPO₄-P³² is prepared by binding H₃³²PO₄ to chromium oxide, followed by grinding, centrifugation, and filtration to achieve 0.1–0.3 µm particles . Sodium sulfite stabilizes the colloid, while gelatin prevents aggregation. Rigorous testing ensures:
Comparative Performance
Compounded CrPO₄-P³² matches commercial Phosphocol P³² in particle size (0.1–0.3 µm vs. 0.2–0.5 µm) and pH (5.0 vs. 5.2) . Electron microscopy confirms spherical morphology with minimal aggregation .
Anhydrous this compound Synthesis
Solid-State Reaction
Anhydrous CrPO₄ is produced by heating a 3:1 molar mixture of Cr₂O₃ and (NH₄)₂HPO₄ at 400°C for 24 hours . The reaction proceeds via:
2\text{O}3 + 2(\text{NH}4)2\text{HPO}4 \rightarrow 2\text{CrPO}4 + 4\text{NH}3 + 3\text{H}2\text{O}
XRD confirms a monoclinic structure (space group P2₁/c), with no residual NH₄⁺ detected by IR spectroscopy .
Thermal Stability
Differential scanning calorimetry (DSC) shows no phase transitions below 800°C, indicating suitability for high-temperature applications .
属性
IUPAC Name |
chromium(3+);phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrPO4, CrO4P | |
Record name | chromium(III) phosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |
Record name | Chromic phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884435 | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.967 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium(III) phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2506 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-04-0 | |
Record name | Chromic phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, chromium(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHROMIC PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。